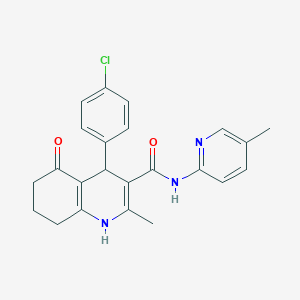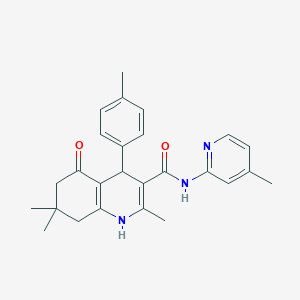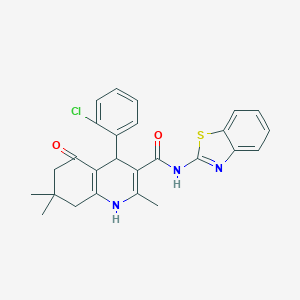![molecular formula C35H27N3O4S2 B304292 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE](/img/structure/B304292.png)
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of phenothiazine, phenyl, and nicotinonitrile moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
化学反应分析
Types of Reactions
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
科学研究应用
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Materials Science: The unique electronic properties of the phenothiazine moiety make this compound a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways involving phenothiazine derivatives.
作用机制
The mechanism of action of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The phenothiazine moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
- 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile
- 4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile
Uniqueness
What sets 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE apart from similar compounds is the presence of the trimethoxyphenyl group, which can enhance its electronic properties and potentially increase its efficacy in medicinal applications. Additionally, the combination of phenothiazine and nicotinonitrile moieties provides a unique scaffold for further chemical modifications.
属性
分子式 |
C35H27N3O4S2 |
|---|---|
分子量 |
617.7 g/mol |
IUPAC 名称 |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C35H27N3O4S2/c1-40-29-17-23(18-30(41-2)34(29)42-3)24-19-26(22-11-5-4-6-12-22)37-35(25(24)20-36)43-21-33(39)38-27-13-7-9-15-31(27)44-32-16-10-8-14-28(32)38/h4-19H,21H2,1-3H3 |
InChI 键 |
GYBIDOXJYTUCTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















